molecular formula C18H20N2O4 B268361 N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide

N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide

Cat. No. B268361
M. Wt: 328.4 g/mol
InChI Key: SJHZXSMKPJRTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide, also known as MPABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPABA is a small molecule that can be synthesized in the laboratory using a variety of methods.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide is not fully understood. However, it is believed to interact with DNA and interfere with the binding of proteins. This can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide is that it is a small molecule that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to work with due to its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a number of future directions for research on N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify potential side effects. Another area of interest is its potential use as a tool for studying protein-DNA interactions. Future research could focus on developing new methods for using this compound in these types of experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.

Synthesis Methods

N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide can be synthesized in the laboratory using a variety of methods. One common method involves the reaction of 3-aminobenzamide with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-methoxyethanol to yield this compound.

Scientific Research Applications

N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide has been studied for its potential applications in scientific research. One area of interest is its use as a probe for studying the binding of proteins to DNA. This compound can bind to DNA and interfere with the binding of proteins, making it a useful tool for studying protein-DNA interactions.

properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-[(2-phenoxyacetyl)amino]benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-11-10-19-18(22)14-6-5-7-15(12-14)20-17(21)13-24-16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,22)(H,20,21)

InChI Key

SJHZXSMKPJRTRR-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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